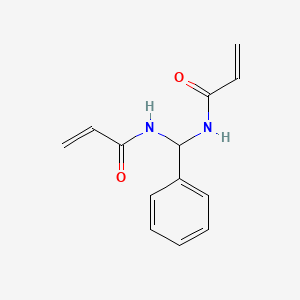![molecular formula C21H21NO5 B12217284 2-ethyl-4-[2-(2-methoxy-5-methylphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B12217284.png)
2-ethyl-4-[2-(2-methoxy-5-methylphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-4-[2-(2-methoxy-5-methylphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione is a complex organic compound with a unique structure that includes a benzoxazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-4-[2-(2-methoxy-5-methylphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxy-5-methylbenzaldehyde with ethyl acetoacetate, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts such as anhydrous aluminum chloride and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-4-[2-(2-methoxy-5-methylphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione can undergo various chemical reactions, including:
Oxidation: Using reagents like potassium permanganate or chromium trioxide.
Reduction: Employing agents such as lithium aluminum hydride.
Substitution: Halogenation or nitration reactions using halogens or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-ethyl-4-[2-(2-methoxy-5-methylphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-ethyl-4-[2-(2-methoxy-5-methylphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-ethyl-2-methoxyphenol: Shares a similar methoxyphenyl group but lacks the benzoxazepine ring.
2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a methoxyphenyl group and is used in similar applications.
Uniqueness
What sets 2-ethyl-4-[2-(2-methoxy-5-methylphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione apart is its benzoxazepine ring, which imparts unique chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H21NO5 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-ethyl-4-[2-(2-methoxy-5-methylphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5-dione |
InChI |
InChI=1S/C21H21NO5/c1-4-17-21(25)22(20(24)14-7-5-6-8-19(14)27-17)12-16(23)15-11-13(2)9-10-18(15)26-3/h5-11,17H,4,12H2,1-3H3 |
InChI Key |
LHYXQPZSKKZGQO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=C(C=CC(=C3)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]benzamide](/img/structure/B12217204.png)

![N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B12217213.png)
![2-{[5-Tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-1-(thiophen-2-yl)ethanone](/img/structure/B12217224.png)
![1H-Dibenzo[b,e][1,4]diazepin-1-one, 2,3,4,4a,5,11a-hexahydro-11-methyl-3-(2,3,4-trimethoxyphenyl)-](/img/structure/B12217229.png)
![1-(4-bromophenyl)-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-tetrazole](/img/structure/B12217237.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B12217245.png)

![4-Chloro-2-phenyl[1]benzofuro[3,2-d]pyrimidine](/img/structure/B12217253.png)

![Ethyl 2-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-3-oxobutanoate](/img/structure/B12217265.png)
![N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12217267.png)
![4-[4-(3-Methylbutoxy)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B12217273.png)
![5-tert-butyl-3-(4-chlorophenyl)-N-(3,5-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12217277.png)
